molecular formula C8H10N2O3 B14208154 N-(3,4-Dihydroxyphenyl)-N'-methylurea CAS No. 629649-06-5

N-(3,4-Dihydroxyphenyl)-N'-methylurea

Cat. No.: B14208154
CAS No.: 629649-06-5
M. Wt: 182.18 g/mol
InChI Key: RAPQRWCJNFMNOY-UHFFFAOYSA-N
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Description

N-(3,4-Dihydroxyphenyl)-N’-methylurea is an organic compound characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, and a urea moiety substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dihydroxyphenyl)-N’-methylurea typically involves the reaction of 3,4-dihydroxyaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3,4-dihydroxyaniline and methyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Procedure: The 3,4-dihydroxyaniline is dissolved in the solvent, and methyl isocyanate is added dropwise with stirring. The reaction mixture is then heated to a specific temperature (usually around 50-60°C) and maintained for several hours.

    Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(3,4-Dihydroxyphenyl)-N’-methylurea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dihydroxyphenyl)-N’-methylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are used for esterification or etherification reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Esters, ethers, and other substituted derivatives.

Scientific Research Applications

N-(3,4-Dihydroxyphenyl)-N’-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dihydroxyphenyl)-N’-methylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.

    3,4-Dihydroxyphenylacetic acid (DOPAC): A metabolite of dopamine, involved in neurotransmitter metabolism.

    3,4-Dimethoxyphenethylamine (DMPEA): An analogue of dopamine with methoxy groups instead of hydroxyl groups.

Uniqueness

N-(3,4-Dihydroxyphenyl)-N’-methylurea is unique due to the presence of both hydroxyl groups and a urea moiety, which allows it to participate in a wide range of chemical reactions and interactions. This combination of functional groups provides versatility in its applications and potential therapeutic effects.

Properties

CAS No.

629649-06-5

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-3-methylurea

InChI

InChI=1S/C8H10N2O3/c1-9-8(13)10-5-2-3-6(11)7(12)4-5/h2-4,11-12H,1H3,(H2,9,10,13)

InChI Key

RAPQRWCJNFMNOY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)O)O

Origin of Product

United States

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